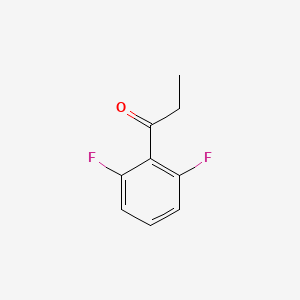

2',6'-Difluoropropiophenone

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(2,6-difluorophenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F2O/c1-2-8(12)9-6(10)4-3-5-7(9)11/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISFKUAKHXQLAFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C1=C(C=CC=C1F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90234135 | |

| Record name | 2',6'-Difluoropropiophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90234135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85068-31-1 | |

| Record name | 1-(2,6-Difluorophenyl)-1-propanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=85068-31-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2',6'-Difluoropropiophenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085068311 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2',6'-Difluoropropiophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90234135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2',6'-difluoropropiophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.077.511 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2',6'-Difluoropropiophenone: A Technical Guide to its Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and structure of 2',6'-Difluoropropiophenone, a fluorinated aromatic ketone of interest in medicinal chemistry and organic synthesis. This document details its physicochemical characteristics, structural features, and relevant experimental protocols.

Chemical Properties and Identification

This compound, also known as 1-(2,6-difluorophenyl)propan-1-one, is a clear liquid at room temperature.[1][2] Its fundamental chemical and physical properties are summarized in the table below. The strategic placement of two fluorine atoms on the phenyl ring significantly influences the molecule's electronic properties, reactivity, and potential biological activity, making it a valuable building block in the development of novel compounds.[1][3][4][5]

| Property | Value | Reference |

| Molecular Formula | C₉H₈F₂O | [1][2][6] |

| Molecular Weight | 170.16 g/mol | [1][2][6] |

| CAS Number | 85068-31-1 | [2][6] |

| Appearance | Clear liquid | [1][2] |

| Boiling Point | 71 °C at 4 mmHg | |

| Purity | ≥95% | [1][2] |

Synonyms: 1-(2,6-Difluorophenyl)propan-1-one[1][6]

Molecular Structure

The structure of this compound consists of a propiophenone core with two fluorine atoms substituted at the 2' and 6' positions of the phenyl ring.

SMILES: CCC(=O)c1c(F)cccc1F[1]

InChI: InChI=1S/C9H8F2O/c1-2-8(12)9-6(10)4-3-5-7(9)11/h3-5H,2H2,1H3[1]

InChI Key: ISFKUAKHXQLAFN-UHFFFAOYSA-N[1]

The presence of the electronegative fluorine atoms ortho to the carbonyl group influences the conformation and reactivity of the molecule.

Experimental Protocols

Synthesis via Friedel-Crafts Acylation

A common method for the synthesis of this compound is the Friedel-Crafts acylation of 1,3-difluorobenzene with propanoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[7]

Reaction Scheme:

Detailed Methodology:

-

Reaction Setup: To a cooled (0-5 °C) mixture of anhydrous aluminum chloride in a suitable inert solvent (e.g., dichloromethane), add propanoyl chloride dropwise while stirring.

-

Addition of Substrate: Slowly add 1,3-difluorobenzene to the reaction mixture, maintaining the temperature below 10 °C.

-

Reaction Progression: Allow the reaction to stir at room temperature for several hours, monitoring the progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: Quench the reaction by carefully pouring the mixture into ice-water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by vacuum distillation to yield pure this compound.

Analytical Methods

GC-MS is a suitable method for the identification and purity assessment of this compound.

Workflow:

References

- 1. nbinno.com [nbinno.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. alfa-chemclinix.com [alfa-chemclinix.com]

- 4. nbinno.com [nbinno.com]

- 5. nbinno.com [nbinno.com]

- 6. This compound | C9H8F2O | CID 522824 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 1-(2,6-Difluorophenyl)ethan-1-one(13670-99-0) 13C NMR [m.chemicalbook.com]

Technical Guide: 2',6'-Difluoropropiophenone (CAS 85068-31-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2',6'-Difluoropropiophenone is a fluorinated organic compound that serves as a valuable building block in synthetic chemistry. Its chemical structure, featuring a difluorinated phenyl ring attached to a propanone moiety, makes it a key intermediate in the synthesis of various target molecules, particularly in the pharmaceutical and agrochemical industries. The presence of two fluorine atoms on the aromatic ring can significantly influence the physicochemical properties of the final products, such as metabolic stability, lipophilicity, and binding affinity to biological targets. This technical guide provides an in-depth overview of the synthesis, properties, and potential applications of this compound.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

| Property | Value | Reference(s) |

| CAS Number | 85068-31-1 | [1] |

| Molecular Formula | C₉H₈F₂O | [1] |

| Molecular Weight | 170.16 g/mol | [1] |

| Appearance | Colorless to light yellow liquid | [] |

| Purity | ≥97% (typical) | [3] |

| IUPAC Name | 1-(2,6-difluorophenyl)propan-1-one | [1] |

| Synonyms | This compound | [1][] |

Synthesis of this compound

Two primary synthetic routes are commonly employed for the preparation of this compound: Friedel-Crafts propionylation of 1,3-difluorobenzene and the Grignard reaction of a 2,6-difluorophenyl Grignard reagent with a propionylating agent.

Friedel-Crafts Propionylation of 1,3-Difluorobenzene

This method involves the electrophilic aromatic substitution of 1,3-difluorobenzene with propionyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). The fluorine atoms are deactivating groups, but they direct the incoming electrophile to the ortho and para positions. In the case of 1,3-difluorobenzene, the 2- and 6- positions are ortho to one fluorine and meta to the other, making them susceptible to acylation.

Experimental Protocol (Representative)

-

Materials:

-

1,3-Difluorobenzene

-

Propionyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (CH₂Cl₂) (anhydrous)

-

Hydrochloric acid (HCl), concentrated

-

Ice

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

-

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add anhydrous aluminum chloride (1.1 eq) and anhydrous dichloromethane.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add propionyl chloride (1.0 eq) to the stirred suspension via the dropping funnel.

-

After the addition is complete, add 1,3-difluorobenzene (1.2 eq) dropwise, maintaining the temperature at 0 °C.

-

Once the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete (monitored by TLC or GC).

-

Carefully quench the reaction by slowly pouring the mixture onto a mixture of crushed ice and concentrated hydrochloric acid.

-

Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford this compound.

-

Grignard Reaction

An alternative route involves the reaction of a Grignard reagent derived from a 2,6-difluorohalobenzene with a propionylating agent like propionyl chloride or propionic anhydride. This method is particularly useful when the Friedel-Crafts reaction is not feasible due to incompatible functional groups on the aromatic ring.

Experimental Protocol (Representative)

-

Materials:

-

1-Bromo-2,6-difluorobenzene

-

Magnesium turnings

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Iodine (a small crystal for initiation)

-

Propionyl chloride

-

Saturated ammonium chloride solution (NH₄Cl)

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

-

-

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer under a nitrogen atmosphere, place magnesium turnings (1.2 eq) and a small crystal of iodine.

-

Add a small amount of a solution of 1-bromo-2,6-difluorobenzene (1.0 eq) in anhydrous diethyl ether or THF via the dropping funnel to initiate the reaction (indicated by the disappearance of the iodine color and gentle reflux).

-

Once the reaction has started, add the remaining 1-bromo-2,6-difluorobenzene solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

-

Cool the Grignard solution to 0 °C in an ice bath.

-

Slowly add a solution of propionyl chloride (0.9 eq) in anhydrous diethyl ether or THF dropwise, maintaining the temperature below 5 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

-

Quench the reaction by slowly adding saturated ammonium chloride solution.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the solution under reduced pressure.

-

The crude product can be purified by vacuum distillation or column chromatography.

-

Spectral Data (Predicted)

Predicted ¹H NMR (400 MHz, CDCl₃):

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~7.45 | m | 1H | H-4' |

| ~6.95 | t, J ≈ 8.8 Hz | 2H | H-3', H-5' |

| ~2.95 | q, J ≈ 7.2 Hz | 2H | -CH₂- |

| ~1.20 | t, J ≈ 7.2 Hz | 3H | -CH₃ |

Predicted ¹³C NMR (100 MHz, CDCl₃):

| Chemical Shift (ppm) | Assignment |

| ~198.5 | C=O |

| ~162.0 (dd, J ≈ 250, 8 Hz) | C-2', C-6' |

| ~132.5 (t, J ≈ 10 Hz) | C-4' |

| ~115.0 (t, J ≈ 20 Hz) | C-1' |

| ~112.0 (dd, J ≈ 20, 5 Hz) | C-3', C-5' |

| ~36.0 | -CH₂- |

| ~8.5 | -CH₃ |

Applications in Drug Discovery and Development

This compound is a valuable intermediate in the synthesis of biologically active molecules. The 2,6-difluorophenyl moiety is a common structural motif in many drug candidates due to the ability of fluorine to enhance metabolic stability and binding affinity.

While specific examples of marketed drugs derived directly from this compound are not widely documented, its structural analog, 2',6'-difluoroacetophenone, is a known intermediate in the synthesis of various pharmaceuticals, including anti-inflammatory and analgesic agents. For instance, related difluorophenyl ketones are precursors to pyrimidine derivatives that have shown potential as anti-HIV agents. The propiophenone derivative offers an additional carbon atom, providing a different scaffold for further chemical modifications and the exploration of new chemical space in drug discovery programs.

The general synthetic utility of this compound is illustrated in the following logical diagram.

Safety Information

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood. It is advisable to wear personal protective equipment, including safety goggles, gloves, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound (CAS 85068-31-1) is a key synthetic intermediate with significant potential in the development of new chemical entities, particularly within the pharmaceutical and agrochemical sectors. The synthetic routes outlined in this guide, along with the provided spectral data, offer a valuable resource for researchers and scientists working with this compound. Further exploration of its applications is likely to yield novel molecules with enhanced biological activity and improved physicochemical properties.

References

Synthesis of 2',6'-Difluoropropiophenone from 1,3-Difluorobenzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 2',6'-difluoropropiophenone, a valuable fluorinated building block in organic synthesis, from 1,3-difluorobenzene. The primary and most effective method for achieving the desired 2',6'-substitution pattern is through a directed ortho-metalation (DoM) strategy. This approach circumvents the regioselectivity challenges associated with traditional Friedel-Crafts acylation of 1,3-difluorobenzene, which typically favors the formation of the 2',4'-isomer.

This document provides a comprehensive experimental protocol for the synthesis via directed ortho-metalation, alongside a summary of key quantitative data and visualizations to facilitate understanding and implementation in a laboratory setting.

Quantitative Data Summary

The following table summarizes the essential quantitative data for the starting material, key intermediate, and the final product.

| Compound | Formula | Molecular Weight ( g/mol ) | Physical State | Purity (%) |

| 1,3-Difluorobenzene | C₆H₄F₂ | 114.09 | Colorless liquid | ≥99 |

| 2,6-Difluorophenyllithium | C₆H₃F₂Li | 120.03 | In situ intermediate | N/A |

| This compound | C₉H₈F₂O | 170.16 | Solid | 97[1] |

Note: The yield for the synthesis of this compound is expected to be high, analogous to the reported 92% yield for the synthesis of 2',6'-difluoroacetophenone via a similar method.

Experimental Protocol: Directed Ortho-Metalation Route

This protocol is adapted from the high-yield synthesis of 2',6'-difluoroacetophenone and is optimized for the preparation of this compound. The reaction should be carried out under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents.

Materials:

-

1,3-Difluorobenzene

-

tert-Butyllithium (t-BuLi) in pentane or heptane

-

Propionyl chloride

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Diethyl ether or Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Dry ice/acetone bath

Procedure:

-

Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and a nitrogen or argon inlet.

-

Lithiation of 1,3-Difluorobenzene:

-

To the flask, add anhydrous tetrahydrofuran (THF) and cool the solvent to -78 °C using a dry ice/acetone bath.

-

Add 1,3-difluorobenzene to the cooled THF.

-

Slowly add a solution of tert-butyllithium (t-BuLi) dropwise via the dropping funnel, maintaining the internal temperature at or below -70 °C.

-

Stir the reaction mixture at -78 °C for 1-2 hours to ensure the complete formation of the 2,6-difluorophenyllithium intermediate.[2][3][4]

-

-

Propionylation:

-

In a separate flame-dried flask, prepare a solution of propionyl chloride in anhydrous THF.

-

Slowly add the solution of propionyl chloride to the solution of 2,6-difluorophenyllithium at -78 °C.

-

After the addition is complete, allow the reaction mixture to stir at -78 °C for an additional 1-2 hours.

-

-

Quenching and Work-up:

-

Slowly quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl) while the mixture is still cold.

-

Allow the mixture to warm to room temperature.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or ethyl acetate (3 x volume of aqueous layer).

-

Combine the organic layers and wash with brine.

-

Dry the combined organic extracts over anhydrous magnesium sulfate or sodium sulfate.

-

-

Purification:

-

Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.

-

The crude this compound can be purified by column chromatography on silica gel or by vacuum distillation to yield the final product.

-

Visualizations

Synthesis Workflow

Caption: Experimental workflow for the synthesis of this compound.

Reaction Signaling Pathway

Caption: Synthetic pathway from 1,3-difluorobenzene to this compound.

Spectral Data

Infrared (IR) Spectroscopy:

An Attenuated Total Reflectance (ATR) IR spectrum of this compound has been reported.[1] Key characteristic peaks are expected in the following regions:

-

~1700 cm⁻¹: C=O stretching vibration of the ketone.

-

~1600-1450 cm⁻¹: C=C stretching vibrations of the aromatic ring.

-

~1300-1000 cm⁻¹: C-F stretching vibrations.

-

~3000-2850 cm⁻¹: C-H stretching vibrations of the ethyl group.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

Note: The following are predicted NMR spectral data based on the structure of this compound. Experimental verification is recommended.

¹H NMR:

-

~7.4-7.6 ppm (m, 1H): Aromatic proton at the 4'-position.

-

~7.0-7.2 ppm (t, 2H): Aromatic protons at the 3'- and 5'-positions.

-

~2.9-3.1 ppm (q, 2H): Methylene protons (-CH₂-) of the ethyl group.

-

~1.1-1.3 ppm (t, 3H): Methyl protons (-CH₃) of the ethyl group.

¹³C NMR:

-

~195-200 ppm (t): Carbonyl carbon (C=O), showing a triplet due to coupling with the two ortho fluorine atoms.

-

~160-165 ppm (dd): Aromatic carbons attached to fluorine (C2' and C6').

-

~130-135 ppm (t): Aromatic carbon at the 4'-position.

-

~115-120 ppm (dd): Aromatic carbons at the 3'- and 5'-positions.

-

~110-115 ppm (t): Aromatic carbon at the 1'-position.

-

~30-35 ppm: Methylene carbon (-CH₂-).

-

~8-12 ppm: Methyl carbon (-CH₃).

Mass Spectrometry (MS):

The mass spectrum of this compound would be expected to show a molecular ion peak (M⁺) at m/z = 170.16, corresponding to its molecular weight. Fragmentation patterns would likely involve the loss of the ethyl group (M-29) and other characteristic fragments of aromatic ketones.

References

Spectroscopic Profile of 2',6'-Difluoropropiophenone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the compound 2',6'-Difluoropropiophenone (CAS RN: 85068-31-1). Due to the limited availability of public experimental spectra for this specific molecule, this document presents predicted spectroscopic data generated from validated computational models, alongside detailed, generalized experimental protocols for acquiring such data. This information is intended to serve as a valuable resource for the identification, characterization, and quality control of this compound in research and development settings.

Chemical Structure and Properties

-

IUPAC Name: 1-(2,6-difluorophenyl)propan-1-one[1]

-

Molecular Formula: C₉H₈F₂O[1]

-

Molecular Weight: 170.16 g/mol [1]

-

InChI: InChI=1S/C9H8F2O/c1-2-8(12)9-6(10)4-3-5-7(9)11/h3-5H,2H2,1H3[1]

-

SMILES: CCC(=O)C1=C(C=CC=C1F)F[1]

Predicted Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. These predictions are based on established computational algorithms and can be used as a reference for the analysis of experimentally obtained spectra.

Predicted ¹H NMR Data (CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.45 | m | 1H | H-4' |

| ~7.05 | t | 2H | H-3', H-5' |

| ~2.85 | q | 2H | -CH₂- (Propanoyl) |

| ~1.15 | t | 3H | -CH₃ (Propanoyl) |

Predicted ¹³C NMR Data (CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~198.5 | C=O (Ketone) |

| ~161.0 (dd) | C-2', C-6' (C-F) |

| ~132.5 (t) | C-4' |

| ~115.0 (t) | C-1' |

| ~112.0 (dd) | C-3', C-5' |

| ~35.0 | -CH₂- (Propanoyl) |

| ~8.5 | -CH₃ (Propanoyl) |

Note: The multiplicities for the aromatic carbons are due to C-F coupling.

Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3070 | Weak | Aromatic C-H Stretch |

| ~2980, ~2940 | Weak | Aliphatic C-H Stretch |

| ~1700 | Strong | C=O Stretch (Ketone) |

| ~1620, ~1590 | Medium | Aromatic C=C Stretch |

| ~1470 | Medium | C-H Bend (Aliphatic) |

| ~1250 | Strong | C-F Stretch |

| ~1000 | Medium | Aromatic C-H In-plane Bend |

| ~780 | Strong | Aromatic C-H Out-of-plane Bend |

Predicted Mass Spectrometry (MS) Data

| m/z | Relative Intensity (%) | Assignment |

| 170 | 100 | [M]⁺ (Molecular Ion) |

| 141 | 80 | [M - C₂H₅]⁺ (Loss of ethyl group) |

| 113 | 40 | [M - C₂H₅ - CO]⁺ |

| 95 | 30 | [C₆H₃F₂]⁺ |

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of this compound.

Materials:

-

This compound sample

-

Deuterated chloroform (CDCl₃)

-

5 mm NMR tubes

-

Tetramethylsilane (TMS) internal standard

-

NMR spectrometer (e.g., 400 MHz or higher)

-

Pipettes and vials

Protocol:

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of the this compound sample into a clean, dry vial.

-

Add approximately 0.6-0.7 mL of CDCl₃ to the vial.

-

Add a small amount of TMS as an internal standard (for referencing the chemical shifts to 0 ppm).

-

Gently agitate the vial to ensure the sample is completely dissolved.

-

Using a Pasteur pipette, transfer the solution into a clean 5 mm NMR tube.

-

-

Instrument Setup:

-

Insert the NMR tube into the spinner and place it in the NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Tune and match the probe for both ¹H and ¹³C frequencies.

-

-

¹H NMR Acquisition:

-

Set the appropriate acquisition parameters, including pulse width, acquisition time, and relaxation delay.

-

Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Set up a proton-decoupled ¹³C NMR experiment.

-

Set the appropriate spectral width and acquisition parameters.

-

Acquire the spectrum with a sufficient number of scans. Due to the lower natural abundance of ¹³C, more scans will be required compared to ¹H NMR.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

-

Phase the spectra and perform baseline correction.

-

Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

-

Integrate the signals in the ¹H NMR spectrum and pick the peaks in both spectra.

-

Infrared (IR) Spectroscopy

Objective: To obtain the infrared spectrum of this compound to identify its functional groups.

Materials:

-

This compound sample

-

Potassium bromide (KBr), IR grade (for pellet method) or a suitable solvent (for solution method)

-

FTIR spectrometer with a KBr pellet press or a liquid cell

-

Agate mortar and pestle

Protocol (KBr Pellet Method):

-

Sample Preparation:

-

Place a small amount (1-2 mg) of the this compound sample into an agate mortar.

-

Add approximately 100-200 mg of dry KBr powder.

-

Gently grind the mixture with the pestle until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet-forming die.

-

Press the die under high pressure to form a transparent or semi-transparent pellet.

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

-

-

Data Processing:

-

Process the spectrum by subtracting the background.

-

Identify and label the significant absorption bands corresponding to the functional groups present in the molecule.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Materials:

-

This compound sample

-

A suitable volatile solvent (e.g., methanol, acetonitrile)

-

Mass spectrometer (e.g., with Electron Ionization - EI)

Protocol:

-

Sample Preparation:

-

Prepare a dilute solution of the this compound sample in a suitable volatile solvent.

-

-

Instrument Setup:

-

Set the mass spectrometer to the appropriate ionization mode (e.g., Electron Ionization at 70 eV).

-

Calibrate the instrument using a known standard.

-

-

Data Acquisition:

-

Introduce the sample into the mass spectrometer.

-

Acquire the mass spectrum over a suitable m/z range.

-

-

Data Analysis:

-

Identify the molecular ion peak (M⁺).

-

Analyze the fragmentation pattern and assign the major fragment ions.

-

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like this compound.

Caption: General workflow for spectroscopic analysis.

References

2',6'-Difluoropropiophenone molecular weight and formula

This document provides the core physicochemical properties of 2',6'-Difluoropropiophenone, a fluorinated aromatic ketone of interest in chemical research and development. The data presented below is intended for researchers, scientists, and professionals in drug development.

Physicochemical Properties

The fundamental molecular characteristics of this compound have been determined and are summarized in the following table.

| Property | Value | Reference |

| Molecular Formula | C9H8F2O | [1][2] |

| Molecular Weight | 170.16 g/mol | [1][2] |

| IUPAC Name | 1-(2,6-difluorophenyl)propan-1-one | [1][3] |

| CAS Number | 85068-31-1 | [1][2][3] |

Chemical Structure

A logical representation of the connectivity of atoms in this compound is provided below.

Caption: Connectivity diagram of this compound.

References

Technical Guide: Physicochemical Characterization of 1-(2,6-difluorophenyl)propan-1-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known physical properties of the synthetic organic compound 1-(2,6-difluorophenyl)propan-1-one. Due to a lack of extensive publicly available experimental data, this document primarily presents computationally predicted properties, which serve as valuable estimations for research and development purposes. Furthermore, this guide outlines standardized experimental protocols for the determination of key physical properties, offering a methodological framework for researchers seeking to establish empirical values. A generalized workflow for the physicochemical characterization of a novel compound is also presented.

Introduction

1-(2,6-difluorophenyl)propan-1-one, with the Chemical Abstracts Service (CAS) registry number 85068-31-1, is a fluorinated aromatic ketone.[1][2][3] The presence of two fluorine atoms on the phenyl ring is expected to significantly influence its physicochemical properties, such as lipophilicity, metabolic stability, and receptor binding affinity, making it a compound of interest in medicinal chemistry and drug design. An accurate understanding of its physical properties is fundamental for its application in synthesis, formulation, and pharmacological studies.

Physicochemical Properties

Summary of Computed Physical Properties

The following table summarizes the computationally predicted physical and chemical properties for 1-(2,6-difluorophenyl)propan-1-one. These values are derived from established algorithms and provide a valuable starting point for experimental design.

| Property | Value | Source |

| Molecular Formula | C₉H₈F₂O | PubChem[3] |

| Molecular Weight | 170.16 g/mol | PubChem[3] |

| XLogP3-AA (Lipophilicity) | 2.3 | PubChem[3] |

| Hydrogen Bond Donor Count | 0 | PubChem[3] |

| Hydrogen Bond Acceptor Count | 3 | PubChem[3] |

| Rotatable Bond Count | 2 | PubChem[3] |

| Exact Mass | 170.05432120 Da | PubChem[3] |

| Monoisotopic Mass | 170.05432120 Da | PubChem[3] |

Experimental Protocols for Physical Property Determination

For researchers requiring precise, experimentally validated data, the following standard protocols are recommended for the determination of the principal physical properties of 1-(2,6-difluorophenyl)propan-1-one.

Melting Point Determination

Apparatus:

-

Capillary melting point apparatus

-

Sealed capillary tubes

-

Mortar and pestle (if the sample is solid)

-

Thermometer (calibrated)

Procedure:

-

Sample Preparation: If the compound is a solid, finely powder a small amount using a mortar and pestle.

-

Capillary Loading: Pack the dry, powdered sample into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: Place the capillary tube in the heating block of the melting point apparatus.

-

Heating: Heat the sample rapidly to a temperature approximately 15-20 °C below the expected melting point (based on computational predictions or preliminary screening).

-

Determination: Decrease the heating rate to 1-2 °C per minute. The melting range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample has melted.

Boiling Point Determination

Apparatus:

-

Microscale distillation apparatus (including a Hickman still or similar)

-

Heating mantle or sand bath

-

Thermometer (calibrated)

-

Boiling chips

Procedure:

-

Sample Preparation: Place a small volume (e.g., 1-2 mL) of the liquid sample into the distillation flask along with a few boiling chips.

-

Apparatus Assembly: Assemble the microscale distillation apparatus, ensuring the thermometer bulb is positioned just below the side arm leading to the condenser or collection well.

-

Heating: Gently heat the sample.

-

Determination: The boiling point is the temperature at which the vapor and liquid are in equilibrium. This is recorded as the stable temperature at which the liquid is observed to be condensing on the thermometer bulb.

Density Determination

Apparatus:

-

Pycnometer (a small, calibrated glass flask)

-

Analytical balance (accurate to ±0.0001 g)

-

Constant temperature bath

Procedure:

-

Calibration: Determine the mass of the clean, dry pycnometer. Then, fill it with a reference substance of known density (e.g., deionized water) and determine its mass at a specific temperature. Use this to calculate the exact volume of the pycnometer.

-

Sample Measurement: Empty and dry the pycnometer. Fill it with the sample, 1-(2,6-difluorophenyl)propan-1-one, and measure its mass at the same temperature.

-

Calculation: The density is calculated by dividing the mass of the sample by the volume of the pycnometer.

Solubility Determination

Apparatus:

-

Small test tubes or vials

-

Vortex mixer

-

A range of common laboratory solvents (e.g., water, ethanol, methanol, acetone, dichloromethane, toluene, hexane)

Procedure:

-

Qualitative Assessment: To a test tube containing a small, measured amount of the sample (e.g., 10 mg), add a measured volume of a solvent (e.g., 1 mL) in portions.

-

Mixing: After each addition, vortex the mixture for a set period (e.g., 30 seconds).

-

Observation: Visually inspect for dissolution. Classify the solubility as freely soluble, soluble, sparingly soluble, or insoluble based on the amount of solvent required to dissolve the sample.

-

Quantitative Assessment (if required): For a more precise measurement, prepare a saturated solution at a specific temperature. A known volume of the clear supernatant is then carefully removed, the solvent is evaporated, and the mass of the remaining solute is determined.

Workflow for Physicochemical Characterization

The following diagram illustrates a logical workflow for the characterization of the physical properties of a chemical compound like 1-(2,6-difluorophenyl)propan-1-one.

Caption: Workflow for Physical Property Characterization.

Conclusion

This technical guide has consolidated the available computed data for 1-(2,6-difluorophenyl)propan-1-one and provided standardized protocols for the experimental determination of its key physical properties. While computational predictions offer valuable insights, empirical validation is crucial for the successful application of this compound in research and development. The outlined methodologies and workflow provide a robust framework for obtaining the necessary data to advance studies involving 1-(2,6-difluorophenyl)propan-1-one.

References

2',6'-Difluoropropiophenone: A Technical Guide for Researchers

Introduction

2',6'-Difluoropropiophenone, with the chemical name 1-(2,6-difluorophenyl)propan-1-one, is a fluorinated aromatic ketone. Its chemical structure, featuring a propiophenone moiety attached to a difluorinated benzene ring, makes it a compound of interest for researchers in medicinal chemistry and drug discovery. The presence of fluorine atoms can significantly alter the physicochemical properties of a molecule, including its metabolic stability, lipophilicity, and binding affinity to biological targets. This technical guide provides a comprehensive overview of the commercial availability, synthesis, and known properties of this compound, tailored for researchers, scientists, and drug development professionals.

Commercial Availability

This compound is readily available for research purposes from several chemical suppliers. The purity of the commercially available compound is typically reported to be 98% or higher. It is generally supplied as a solid or liquid.

Table 1: Commercial Suppliers of this compound

| Supplier | Purity | CAS Number |

| Sigma-Aldrich | 98% | 85068-31-1 |

| Ambeed, Inc. | 98% | 85068-31-1 |

| Apollo Scientific | ≥95% | 85068-31-1 |

| CymitQuimica | ≥95% | 85068-31-1 |

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below. These properties are essential for its handling, formulation, and application in experimental settings.

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₉H₈F₂O | PubChem[1] |

| Molecular Weight | 170.16 g/mol | PubChem[1] |

| CAS Number | 85068-31-1 | CymitQuimica[2] |

| Appearance | Clear liquid | CymitQuimica[2] |

| Purity | ≥95% to 98% | CymitQuimica, Sigma-Aldrich[2][3] |

| InChI | InChI=1S/C9H8F2O/c1-2-8(12)9-6(10)4-3-5-7(9)11/h3-5H,2H2,1H3 | PubChem[1] |

| InChIKey | ISFKUAKHXQLAFN-UHFFFAOYSA-N | PubChem[1] |

| SMILES | CCC(=O)C1=C(F)C=CC=C1F | PubChem[1] |

Synthesis and Experimental Protocols

Theoretical Synthesis Pathways

1. Friedel-Crafts Propionylation of 1,3-Difluorobenzene:

This is a classic electrophilic aromatic substitution reaction. 1,3-Difluorobenzene is reacted with propionyl chloride or propionic anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). The fluorine atoms are deactivating but ortho, para-directing. The incoming propionyl group is directed to the position ortho to one fluorine and para to the other, which is the 4-position, yielding primarily 2,4-difluoropropiophenone. To obtain the 2,6-isomer, a directed ortho-metalation strategy followed by propionylation might be necessary, similar to the synthesis of 2',6'-Difluoroacetophenone.[4]

2. Grignard Reaction of 2,6-Difluorobenzonitrile with Ethylmagnesium Bromide:

This approach involves the reaction of a Grignard reagent, ethylmagnesium bromide, with 2,6-difluorobenzonitrile. The nucleophilic ethyl group of the Grignard reagent attacks the electrophilic carbon of the nitrile group. Subsequent hydrolysis of the intermediate imine would yield the desired ketone.

Analytical Data

Detailed experimental spectra for this compound are not widely published. However, data for the related compound 2',6'-difluoroacetophenone and the isomeric 2',5'-difluoropropiophenone can provide insights into the expected spectral characteristics.

Table 3: Expected and Reported Analytical Data

| Analysis Type | Expected/Reported Data for this compound and Related Compounds |

| ¹H NMR | Expected signals for the ethyl group (triplet and quartet) and the aromatic protons. The chemical shifts and coupling patterns of the aromatic protons would be influenced by the two fluorine atoms. |

| ¹³C NMR | Expected signals for the carbonyl carbon, the carbons of the ethyl group, and the aromatic carbons. The aromatic carbon signals would show coupling to the fluorine atoms (C-F coupling). |

| ¹⁹F NMR | A single signal is expected for the two equivalent fluorine atoms in the 2' and 6' positions. The chemical shift would be characteristic of an aryl fluoride. |

| IR Spectroscopy | An IR spectrum for the isomeric 2',5'-difluoropropiophenone is available on the NIST WebBook, showing characteristic C=O and C-F stretching frequencies.[2] PubChem indicates the availability of an FTIR spectrum for this compound from commercial sources.[1] |

| Mass Spectrometry | PubChem lists the top three m/z peaks from a mass spectrum as 141, 113, and 63.[1] |

Biological Activity and Signaling Pathways

Currently, there is a lack of publicly available information regarding the specific biological activity, mechanism of action, or associated signaling pathways for this compound. While fluorinated compounds are of significant interest in drug discovery due to their potential to enhance pharmacological properties, the specific biological targets of this compound have not been disclosed in the reviewed literature.

For researchers interested in exploring the biological potential of this compound, a general workflow for screening and target identification is proposed below.

Conclusion

This compound is a commercially available fluorinated ketone with potential applications in chemical synthesis and drug discovery. While detailed experimental protocols for its synthesis and comprehensive analytical and biological data are not extensively documented in the public domain, this guide provides a summary of the available information and outlines plausible synthetic and screening strategies. Further research is warranted to fully characterize this compound and explore its potential as a building block for novel bioactive molecules.

References

2',6'-Difluoropropiophenone: A Technical Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Fluorinated Building Block, 2',6'-Difluoropropiophenone.

This guide provides a comprehensive overview of this compound, a valuable fluorinated building block for organic synthesis, particularly in the fields of medicinal chemistry and drug discovery. The strategic incorporation of fluorine atoms into bioactive molecules can significantly enhance their pharmacological properties, including metabolic stability, binding affinity, and bioavailability.[1][2][3] this compound, with its difluorinated phenyl ring, offers a versatile scaffold for the synthesis of novel compounds with potential therapeutic applications.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These computed properties provide a foundational understanding of the molecule's characteristics.

| Property | Value | Source |

| Molecular Formula | C₉H₈F₂O | [4] |

| Molecular Weight | 170.16 g/mol | [4] |

| IUPAC Name | 1-(2,6-difluorophenyl)propan-1-one | [4] |

| CAS Number | 85068-31-1 | [4] |

| SMILES | CCC(=O)C1=C(C=CC=C1F)F | [4] |

| XLogP3-AA | 2.3 | [4] |

| Hydrogen Bond Donor Count | 0 | [4] |

| Hydrogen Bond Acceptor Count | 1 | [4] |

| Rotatable Bond Count | 2 | [4] |

| Exact Mass | 170.05432120 Da | [4] |

Synthesis of this compound

The most direct and industrially scalable method for the synthesis of this compound is the Friedel-Crafts acylation of 1,3-difluorobenzene with propionyl chloride using a Lewis acid catalyst, such as aluminum chloride.

Experimental Protocol: Friedel-Crafts Acylation

The following is a representative experimental protocol for the synthesis of a difluoropropiophenone isomer, which can be adapted for the synthesis of this compound.[5]

Materials:

-

1,3-Difluorobenzene

-

Propionyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (CH₂Cl₂)

-

Ice

-

Water

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a stirred mixture of 1,3-difluorobenzene and anhydrous aluminum chloride in dichloromethane, propionyl chloride is added dropwise at a controlled temperature (typically 0-5 °C).

-

The reaction mixture is then stirred at a slightly elevated temperature (e.g., 50-55 °C) for a period of time to ensure the completion of the reaction.[5]

-

After cooling, the reaction mixture is carefully poured into a mixture of ice and water to quench the reaction.

-

The organic layer is separated, and the aqueous layer is extracted with dichloromethane.

-

The combined organic layers are washed with water and a saturated sodium bicarbonate solution, then dried over anhydrous magnesium sulfate.

-

The solvent is removed under reduced pressure to yield the crude this compound, which can be further purified by distillation.

Safety Precautions: Anhydrous aluminum chloride is corrosive and reacts violently with water. Propionyl chloride is also corrosive and a lachrymator. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment should be worn.

Spectroscopic Data

| Spectroscopy | Expected Features |

| ¹H NMR | Signals corresponding to the ethyl group (a triplet and a quartet) and the aromatic protons on the difluorophenyl ring. |

| ¹³C NMR | Resonances for the carbonyl carbon, the carbons of the ethyl group, and the carbons of the difluorophenyl ring, showing characteristic C-F couplings. |

| IR Spectroscopy | A strong absorption band for the carbonyl (C=O) stretching vibration, typically in the range of 1680-1700 cm⁻¹. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (170.16 g/mol ). |

Applications in Medicinal Chemistry

Fluorinated building blocks like this compound are of significant interest in drug discovery. The introduction of fluorine can modulate a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[1][2][3] The related compound, 2',6'-difluoroacetophenone, is a known intermediate in the synthesis of pharmaceuticals, including anti-inflammatory and analgesic drugs, as well as agrochemicals.[6] It is therefore anticipated that this compound can serve as a valuable precursor for the development of novel bioactive compounds.

Synthesis Workflow Diagram

The following diagram illustrates the logical workflow for the synthesis of this compound via Friedel-Crafts acylation.

References

An In-Depth Technical Guide to the Friedel-Crafts Acylation for the Synthesis of 2',6'-Difluoropropiophenone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Friedel-Crafts acylation reaction for the synthesis of 2',6'-Difluoropropiophenone, a valuable building block in medicinal chemistry and drug discovery. The strategic incorporation of fluorine atoms into aromatic systems can significantly enhance the metabolic stability, binding affinity, and bioavailability of drug candidates. This document outlines the core principles of the reaction, a detailed experimental protocol, and relevant quantitative and spectroscopic data.

Reaction Principle and Mechanism

The Friedel-Crafts acylation is a classic electrophilic aromatic substitution reaction that introduces an acyl group onto an aromatic ring.[1][2] In the synthesis of this compound, 1,3-difluorobenzene is acylated using propanoyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).[3][4]

The reaction proceeds through the formation of a highly electrophilic acylium ion. The Lewis acid catalyst coordinates to the chlorine atom of the propanoyl chloride, facilitating the cleavage of the C-Cl bond and generating the resonance-stabilized acylium ion.[3] The electron-rich π system of the 1,3-difluorobenzene then attacks the acylium ion, forming a resonance-stabilized carbocation intermediate known as a sigma complex.[5] Aromaticity is subsequently restored by the removal of a proton from the ring, yielding the final product, this compound. A key advantage of Friedel-Crafts acylation is that the product is a ketone, which is a deactivating group, thus preventing further acylation of the aromatic ring.[4]

Experimental Protocol

This section details a representative experimental procedure for the synthesis of this compound via Friedel-Crafts acylation.

Materials:

-

1,3-Difluorobenzene

-

Propanoyl chloride

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (HCl), concentrated

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Saturated sodium chloride (NaCl) solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ice

Equipment:

-

Round-bottom flask

-

Addition funnel

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar, addition funnel, and a nitrogen inlet, suspend anhydrous aluminum chloride (1.1 to 1.3 molar equivalents relative to 1,3-difluorobenzene) in anhydrous dichloromethane. Cool the suspension to 0 °C using an ice bath.

-

Formation of the Acylium Ion Complex: Slowly add propanoyl chloride (1.0 to 1.1 molar equivalents) to the stirred suspension of aluminum chloride in dichloromethane. The addition should be dropwise to control the exothermic reaction. Stir the mixture at 0 °C for 15-30 minutes to allow for the formation of the acylium ion-Lewis acid complex.

-

Acylation Reaction: Add a solution of 1,3-difluorobenzene (1.0 molar equivalent) in anhydrous dichloromethane to the reaction mixture via the addition funnel. Maintain the temperature at 0 °C during the addition. After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until the reaction is complete (monitored by TLC or GC-MS).

-

Workup: Carefully quench the reaction by pouring the mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid. This will decompose the aluminum chloride complex.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: The crude this compound can be purified by vacuum distillation or flash column chromatography on silica gel.

Quantitative Data

The following table summarizes the key quantitative data for the synthesis of this compound.

| Parameter | Value |

| Molecular Formula | C₉H₈F₂O |

| Molecular Weight | 170.16 g/mol [6] |

| Reactant Molar Ratios | |

| 1,3-Difluorobenzene | 1.0 eq |

| Propanoyl chloride | 1.0 - 1.1 eq |

| Aluminum Chloride | 1.1 - 1.3 eq |

| Typical Reaction Yield | 70-85% (reported for similar reactions) |

Spectroscopic Data for this compound

Table 1: Predicted ¹H NMR Spectroscopic Data (in CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~ 7.40 - 7.55 | m | 1H | Aromatic H (para) |

| ~ 6.90 - 7.05 | m | 2H | Aromatic H (meta) |

| ~ 2.85 - 2.95 | q | 2H | -CH₂- |

| ~ 1.15 - 1.25 | t | 3H | -CH₃ |

Table 2: Predicted ¹³C NMR Spectroscopic Data (in CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| ~ 198 - 202 | C=O |

| ~ 160 - 164 (d, J≈250 Hz) | C-F |

| ~ 132 - 135 (t) | Aromatic CH (para) |

| ~ 115 - 118 (d, J≈20 Hz) | Aromatic C (ipso) |

| ~ 111 - 114 (d, J≈25 Hz) | Aromatic CH (meta) |

| ~ 35 - 38 | -CH₂- |

| ~ 8 - 10 | -CH₃ |

Note: 'd' denotes a doublet and 't' denotes a triplet, arising from C-F coupling.

Visualizations

Signaling Pathway of Friedel-Crafts Acylation

Caption: Mechanism of Friedel-Crafts Acylation.

Experimental Workflow

Caption: Synthesis Workflow for this compound.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. year13chemistrykbhs.weebly.com [year13chemistrykbhs.weebly.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 5. youtube.com [youtube.com]

- 6. This compound | C9H8F2O | CID 522824 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 1-(2,6-Difluorophenyl)ethan-1-one(13670-99-0) 13C NMR [m.chemicalbook.com]

- 8. rsc.org [rsc.org]

An In-depth Technical Guide to the Synthesis of 2',6'-Difluoropropiophenone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the primary synthetic routes for producing 2',6'-difluoropropiophenone, a valuable ketone intermediate in the development of pharmaceutical and agrochemical agents. The document details two principal and effective pathways: Directed Ortho-Metalation (DoM) of 1,3-difluorobenzene and the Grignard reaction with 2,6-difluorobenzonitrile. A third, less regioselective route via Friedel-Crafts acylation is also discussed. Each method is presented with detailed experimental protocols, and quantitative data is summarized for comparative analysis. Visualizations of the synthetic workflows are provided using Graphviz to facilitate understanding of the reaction processes.

Introduction

This compound is an important building block in organic synthesis. The presence of the 2,6-difluorophenyl moiety can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule, often enhancing metabolic stability, binding affinity, and bioavailability. This guide is intended to provide researchers and professionals in drug development with a detailed understanding of the most effective methods for the synthesis of this key intermediate.

Primary Synthetic Pathways

Two primary methods have been identified as the most effective for the synthesis of this compound:

-

Directed Ortho-Metalation (DoM): This method offers high regioselectivity for the 2,6-isomer by utilizing the directing effect of the fluorine atoms in 1,3-difluorobenzene.

-

Grignard Reaction: This classic organometallic reaction provides a reliable route starting from 2,6-difluorobenzonitrile and an ethyl Grignard reagent.

A third method, Friedel-Crafts acylation, is also considered, although its utility for synthesizing the 2',6'-isomer is limited due to the preferential formation of the 2',4'-isomer.

Data Presentation: Comparison of Synthetic Routes

The following table summarizes the key quantitative data for the primary synthetic routes to this compound and its analogues.

| Synthetic Route | Starting Material | Key Reagents | Product | Reported Yield | Key Reaction Conditions |

| Directed Ortho-Metalation (DoM) | 1,3-Difluorobenzene | 1. tert-Butyllithium 2. Propionic anhydride or Propionyl chloride | This compound | High (expected, based on analogue) | Low temperatures (-78°C to -5°C), anhydrous conditions |

| Grignard Reaction | 2,6-Difluorobenzonitrile | Ethylmagnesium bromide | This compound | Good to Excellent (expected) | Anhydrous ether solvent, reflux temperatures |

| Friedel-Crafts Acylation | 1,3-Difluorobenzene | Propionyl chloride, AlCl₃ | Primarily 2',4'-Difluoropropiophenone | Not specific for 2',6'-isomer | Lewis acid catalyst, often in excess |

Experimental Protocols

Directed Ortho-Metalation (DoM) of 1,3-Difluorobenzene

This protocol is adapted from a high-yield synthesis of 2',6'-difluoroacetophenone and is expected to be highly effective for the preparation of this compound. The key modification is the use of a propionylating agent instead of an acetylating agent.

Materials:

-

tert-Butyl chloride

-

Lithium granules

-

Tetrahydrofuran (THF), anhydrous

-

1,3-Difluorobenzene

-

Propionic anhydride or Propionyl chloride

-

Ice-water

-

Methylene chloride

-

Anhydrous sodium sulfate

Procedure:

-

Preparation of tert-Butyllithium: In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add lithium granules (1.4 g). A solution of tert-butyl chloride (9.25 g) in anhydrous THF (100 g) is added dropwise at -78°C. The reaction is monitored by GC until >97% conversion is achieved.

-

Formation of 2,6-Difluoro-1-lithiobenzene: To the freshly prepared tert-butyllithium solution, 1,3-difluorobenzene (11.4 g) is added at -78°C. The mixture is stirred for 30 minutes at -78°C and then for 2 hours at -65°C.

-

Propionylation: The resulting solution of 2,6-difluoro-1-lithiobenzene is added dropwise to a solution of propionic anhydride (e.g., 26 g) or propionyl chloride in anhydrous THF (e.g., 40 g) that has been pre-cooled to -5°C.

-

Work-up: After the addition is complete, the reaction is quenched by carefully pouring it into ice-water. The organic layer is separated, and the aqueous layer is extracted with methylene chloride. The combined organic layers are washed with water and brine, then dried over anhydrous sodium sulfate.

-

Purification: The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation or column chromatography to yield this compound.

Grignard Reaction with 2,6-Difluorobenzonitrile

This protocol describes a general procedure for the synthesis of this compound via the reaction of a Grignard reagent with a nitrile.

Materials:

-

2,6-Difluorobenzonitrile

-

Ethylmagnesium bromide (solution in diethyl ether or THF)

-

Anhydrous diethyl ether or THF

-

Ice-water

-

Aqueous acid (e.g., dilute HCl or H₂SO₄)

-

Methylene chloride

-

Anhydrous sodium sulfate

Procedure:

-

Reaction Setup: In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, dissolve 2,6-difluorobenzonitrile in anhydrous diethyl ether.

-

Grignard Addition: A solution of ethylmagnesium bromide is added dropwise to the stirred solution of 2,6-difluorobenzonitrile. The reaction is typically exothermic. After the initial reaction subsides, the mixture is heated to reflux for several hours to ensure complete reaction.

-

Hydrolysis: The reaction mixture is cooled in an ice bath and then quenched by the slow addition of ice-water, followed by the addition of aqueous acid to hydrolyze the intermediate imine.

-

Work-up: The organic layer is separated, and the aqueous layer is extracted with methylene chloride. The combined organic layers are washed with water and brine, then dried over anhydrous sodium sulfate.

-

Purification: The solvent is removed under reduced pressure, and the crude this compound is purified by vacuum distillation or column chromatography.

Mandatory Visualizations

Synthetic Pathways

Caption: Overview of the primary synthetic pathways to this compound.

Experimental Workflow: Directed Ortho-Metalation

Caption: Experimental workflow for the Directed Ortho-Metalation synthesis.

Logical Relationship: Regioselectivity in Friedel-Crafts Acylation

Caption: Factors influencing regioselectivity in the Friedel-Crafts acylation of 1,3-difluorobenzene.

Conclusion

For the regioselective synthesis of this compound, the Directed Ortho-Metalation of 1,3-difluorobenzene stands out as the most promising route, offering high selectivity and likely high yields based on analogous reactions. The Grignard reaction of 2,6-difluorobenzonitrile with ethylmagnesium bromide presents a robust and reliable alternative. While Friedel-Crafts acylation is a fundamental organic reaction, its application for obtaining the desired 2,6-isomer is hampered by the formation of the 2,4-isomer as the major product. The detailed protocols and comparative data in this guide should serve as a valuable resource for the successful laboratory-scale synthesis and further process development of this compound.

Methodological & Application

The Pivotal Role of 2',6'-Difluoropropiophenone in Medicinal Chemistry: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely employed strategy to enhance pharmacological properties. The presence of fluorine can significantly influence a molecule's metabolic stability, binding affinity, and bioavailability. 2',6'-Difluoropropiophenone, a fluorinated aromatic ketone, represents a key building block for the synthesis of a variety of biologically active compounds. Its unique substitution pattern makes it a valuable precursor for creating novel therapeutic agents across different disease areas. This document provides detailed application notes on its potential uses, experimental protocols for the synthesis of related structures, and a summary of the biological activities of compounds derived from the 2,6-difluorophenyl moiety.

Application Notes

The 2,6-difluorophenyl group, the core of this compound, has been successfully incorporated into a range of therapeutic candidates, suggesting the potential applications of this propiophenone derivative in the following areas:

-

Antiviral Agents: The 2,6-difluorophenyl moiety is a key component in the development of potent antiviral compounds. For instance, derivatives of 2-(alkylsulfanyl)-6-[1-(2,6-difluorophenyl)cyclopropyl]-5-methylpyrimidin-4(3H)-one have been synthesized and have demonstrated high anti-HIV activity.[1] This suggests that this compound could serve as a starting material for novel antiviral drugs.

-

Kinase Inhibitors: The 2,6-difluoro substitution pattern has been identified in novel p38α MAP kinase inhibitors.[2] Specifically, 2,6-diamino-3,5-difluoropyridinyl substituted heterocycles have shown potent inhibition of LPS-induced TNFα in mice and efficacy in rat models of arthritis.[2] This highlights the potential of using this compound to generate new kinase inhibitors for inflammatory diseases and cancer.

-

Antibacterial Agents: The 2,6-difluorobenzamide scaffold has been investigated for its antibacterial properties through the inhibition of the essential cell division protein FtsZ.[3] This indicates that derivatives of this compound could be explored for the development of novel antibiotics targeting bacterial cell division.

Experimental Protocols

Protocol: Synthesis of 2',4'-Difluoropropiophenone via Friedel-Crafts Acylation [4]

This protocol describes the synthesis of 2',4'-difluoropropiophenone, which can be modified for the synthesis of the 2',6'-isomer by using 1,3-difluorobenzene as the starting material.

Materials:

-

1,3-Difluorobenzene (or m-difluorobenzene for the 2',4'-isomer)

-

Propionyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Methylene chloride (CH₂Cl₂)

-

Ice-water

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a stirred mixture of 1,3-difluorobenzene (100 ml) and anhydrous aluminum chloride (114 g), add propionyl chloride (66 ml) dropwise over 45 minutes.

-

After the addition is complete, stir the mixture for 2 hours on an oil bath maintained at 50-55 °C.

-

Cool the reaction mixture and add methylene chloride (300 ml).

-

Pour the resulting solution in portions into ice-water (1 L) with vigorous stirring.

-

Separate the methylene chloride layer. Extract the aqueous layer twice with methylene chloride (60 ml each).

-

Combine the organic layers and wash with water (200 ml).

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Remove the solvent by distillation to obtain the crude product.

-

The product can be further purified by vacuum distillation.

Expected Outcome: This procedure is reported to yield 2',4'-difluoropropiophenone as a pale yellow oil.[4] The yield and reaction conditions may need to be optimized for the synthesis of this compound.

Quantitative Data

Direct biological activity data for this compound is not currently available in the public literature. However, the following table summarizes the biological activity of compounds containing the key 2,6-difluorophenyl moiety, demonstrating its importance in medicinal chemistry.

| Compound Class | Target | Biological Activity | Reference |

| 2,6-Diamino-3,5-difluoropyridinyl substituted pyridinylimidazoles | p38α MAP Kinase | Potently inhibited LPS-induced TNFα in mice. Showed good efficacy in rat adjuvant (ED₅₀: 10 mg/kg po b.i.d.) and collagen-induced arthritis (ED₅₀: 5 mg/kg po b.i.d.) models. | [2] |

| 2-(Alkylsulfanyl)-6-[1-(2,6-difluorophenyl)cyclopropyl]-5-methylpyrimidin-4(3H)-one derivatives | HIV-1 Reverse Transcriptase | Exhibited high anti-HIV activity in infected MT-4 cell cultures. | [1] |

| 2,6-Difluorobenzamide derivatives | FtsZ (Bacterial) | Showed good antibacterial activities against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis (VRE). | [3] |

Visualizations

Diagram 1: Synthetic Workflow for Aryl Propiophenones

The following diagram illustrates the general workflow for the synthesis of difluoropropiophenone derivatives via a Friedel-Crafts acylation reaction.

Diagram 2: Potential Signaling Pathway Inhibition

This diagram depicts a simplified p38 MAP kinase signaling pathway, a potential target for inhibitors derived from this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. SAR of 2,6-diamino-3,5-difluoropyridinyl substituted heterocycles as novel p38MAP kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 2,6-Difluorobenzamide Inhibitors of Bacterial Cell Division Protein FtsZ: Design, Synthesis, and Structure-Activity Relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. prepchem.com [prepchem.com]

Application Notes and Protocols for the Synthesis of Heterocyclic Compounds Using 2',6'-Difluoropropiophenone

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of various heterocyclic compounds, valuable scaffolds in medicinal chemistry, utilizing 2',6'-difluoropropiophenone as a key starting material. The protocols described herein focus on the synthesis of chalcones as versatile intermediates, followed by their cyclization to pyrazoles and isoxazoles. Additionally, a proposed pathway for the synthesis of quinoline derivatives is outlined.

The presence of the 2,6-difluorophenyl moiety in the target heterocycles is of significant interest in drug discovery. The fluorine atoms can modulate the physicochemical properties of the molecules, such as lipophilicity, metabolic stability, and binding affinity to biological targets.

Synthesis of 2',6'-Difluoro-α,β-unsaturated Chalcones

Chalcones are important intermediates in the synthesis of various heterocyclic compounds. They are typically synthesized via the Claisen-Schmidt condensation of an acetophenone or propiophenone with an aromatic aldehyde in the presence of a base or acid catalyst.

Reaction Pathway:

Caption: General scheme for the synthesis of 2',6'-difluorochalcones.

Experimental Protocol: Claisen-Schmidt Condensation

Materials:

-

This compound

-

Substituted aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)

-

Ethanol

-

Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

-

Hydrochloric acid (HCl), 10% aqueous solution

-

Distilled water

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 eq.) and the desired aromatic aldehyde (1.05 eq.) in ethanol.

-

Cool the mixture in an ice bath with continuous stirring.

-

Slowly add a 40-60% aqueous solution of NaOH or KOH (2.0 eq.) dropwise to the reaction mixture.

-

Allow the reaction to stir at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into a beaker containing crushed ice.

-

Acidify the mixture to a pH of 5-6 with a 10% HCl solution, which will cause the chalcone to precipitate.

-

Collect the solid product by vacuum filtration and wash it thoroughly with cold water until the filtrate is neutral.

-

Dry the crude product and purify it by recrystallization from a suitable solvent (e.g., ethanol).

Quantitative Data (Representative Examples):

| Aldehyde (R-CHO) | Product | Reaction Time (h) | Yield (%) |

| Benzaldehyde | (E)-1-(2,6-difluorophenyl)-3-phenylprop-2-en-1-one | 18 | 85-92 |

| 4-Chlorobenzaldehyde | (E)-3-(4-chlorophenyl)-1-(2,6-difluorophenyl)prop-2-en-1-one | 20 | 82-90 |

| 4-Methoxybenzaldehyde | (E)-1-(2,6-difluorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one | 24 | 80-88 |

Synthesis of Pyrazole Derivatives

Pyrazoles are a class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms. They are synthesized by the reaction of α,β-unsaturated ketones (chalcones) with hydrazine derivatives.

Reaction Pathway:

Caption: Synthesis of pyrazoles from 2',6'-difluorochalcones.

Experimental Protocol: Pyrazole Synthesis

Materials:

-

2',6'-Difluoro-chalcone derivative

-

Hydrazine hydrate (80% solution)

-

Ethanol or Glacial Acetic Acid

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask, dissolve the 2',6'-difluoro-chalcone (1.0 eq.) in ethanol or glacial acetic acid.

-

Add hydrazine hydrate (1.5-2.0 eq.) to the solution.

-

Reflux the reaction mixture for 4-8 hours, monitoring the progress by TLC.

-

After completion, cool the reaction mixture to room temperature.

-

If using acetic acid, carefully pour the mixture into ice-cold water to precipitate the product. If using ethanol, the product may precipitate upon cooling, or the solvent can be removed under reduced pressure.

-

Collect the solid product by vacuum filtration, wash with cold water, and dry.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol or methanol) to obtain the pure pyrazole derivative.

Quantitative Data (Representative Examples):

| Chalcone Derivative | Product | Reaction Time (h) | Yield (%) |

| (E)-1-(2,6-difluorophenyl)-3-phenylprop-2-en-1-one | 3-(2,6-difluorophenyl)-5-phenyl-1H-pyrazole | 6 | 80-88 |

| (E)-3-(4-chlorophenyl)-1-(2,6-difluorophenyl)prop-2-en-1-one | 5-(4-chlorophenyl)-3-(2,6-difluorophenyl)-1H-pyrazole | 7 | 78-85 |

| (E)-1-(2,6-difluorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one | 3-(2,6-difluorophenyl)-5-(4-methoxyphenyl)-1H-pyrazole | 8 | 75-83 |

Synthesis of Isoxazole Derivatives

Isoxazoles are five-membered heterocyclic compounds containing an oxygen and a nitrogen atom adjacent to each other. They can be synthesized from chalcones by reaction with hydroxylamine hydrochloride in the presence of a base.

Reaction Pathway:

Caption: Synthesis of isoxazoles from 2',6'-difluorochalcones.

Experimental Protocol: Isoxazole Synthesis

Materials:

-

2',6'-Difluoro-chalcone derivative

-

Hydroxylamine hydrochloride

-

Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)

-

Ethanol

-

Distilled water

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask, dissolve the 2',6'-difluoro-chalcone (1.0 eq.) and hydroxylamine hydrochloride (1.5 eq.) in ethanol.

-

Add a solution of KOH or NaOH (2.0 eq.) in a small amount of water to the mixture.

-

Reflux the reaction mixture for 6-12 hours. Monitor the reaction by TLC.

-

After cooling to room temperature, pour the reaction mixture into crushed ice.

-

If a precipitate forms, collect it by vacuum filtration. If not, the product can be extracted with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the collected solid or the organic extract with water, dry, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to yield the pure isoxazole derivative.

Quantitative Data (Representative Examples):

| Chalcone Derivative | Product | Reaction Time (h) | Yield (%) |

| (E)-1-(2,6-difluorophenyl)-3-phenylprop-2-en-1-one | 3-(2,6-difluorophenyl)-5-phenylisoxazole | 10 | 70-80 |

| (E)-3-(4-chlorophenyl)-1-(2,6-difluorophenyl)prop-2-en-1-one | 5-(4-chlorophenyl)-3-(2,6-difluorophenyl)isoxazole | 12 | 68-78 |

| (E)-1-(2,6-difluorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one | 3-(2,6-difluorophenyl)-5-(4-methoxyphenyl)isoxazole | 12 | 65-75 |

Proposed Synthesis of Quinolines

Quinolines are bicyclic heterocyclic aromatic compounds. The Friedländer synthesis is a classic method for preparing quinolines by the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. To synthesize a quinoline from this compound, a multi-step approach is necessary to first introduce an amino group at the ortho position.

Proposed Synthetic Workflow:

Caption: Proposed workflow for the synthesis of quinolines.

Experimental Protocol: Friedländer Synthesis (General)

Materials:

-

2-Amino-6-fluoropropiophenone (hypothetical precursor)

-

A ketone or aldehyde with an α-methylene group (e.g., acetone, ethyl acetoacetate)

-